molecular formula C11H11ClN2O2S B2396630 5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride CAS No. 1353502-92-7

5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride

Cat. No.: B2396630
CAS No.: 1353502-92-7
M. Wt: 270.73
InChI Key: DIHINLGFLUZTAE-UHFFFAOYSA-N
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Description

5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride typically involves multiple steps. One common synthetic route includes the condensation of a thieno[2,3-d]pyrimidine precursor with appropriate reagents to introduce the desired functional groups. For example, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization, can yield the thieno[2,3-d]pyrimidine core . Further functionalization with reagents such as acid chlorides can introduce the carbonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chloride atom.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form different heterocyclic structures.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. Reaction conditions may vary depending on the desired product, but typically involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while cyclization reactions can produce various fused heterocyclic compounds.

Scientific Research Applications

5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride include other thienopyrimidine derivatives, such as:

  • 5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
  • 5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-amine

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-methyl-4-oxo-3-propan-2-ylthieno[2,3-d]pyrimidine-6-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c1-5(2)14-4-13-10-7(11(14)16)6(3)8(17-10)9(12)15/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHINLGFLUZTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)C(C)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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